1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione is a useful research compound. Its molecular formula is C10H4ClF6NO2 and its molecular weight is 319.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyridines and Polycyclic Aromatic Hydrocarbons
Yamaguchi et al. (1998) demonstrated the use of 1-aryl-4,4,4-trifluoro-1,3-butanediones in the synthesis of 2,6-diaryl-3-cyano-4-(trifluoromethyl)pyridines through a reaction with β-amino-β-arylacrylonitrile. This method yields moderate to excellent results, contributing to the development of novel pyridine derivatives with potential applications in medicinal chemistry and material science (Y. Yamaguchi et al., 1998).
Novel Complex Formation
T. Moriguchi et al. (2014) explored the formation of a novel pyridinium tetrakis{1-trifluoromethyl-3-(1′-pyreno)-1,3-propanedionato}lanthanate(III) complex, showcasing the utility of fluorinated 1,3-diketones in the development of complexes with unique structural and photophysical properties. The complex demonstrates potential applications in the fields of luminescent materials and catalysis (T. Moriguchi et al., 2014).
Catalysis and Oxidation Reactions
J. Dong et al. (2012) reported a catalytic method using a Mn(II) salt and pyridine-2-carboxylic acid for the selective epoxidation of electron-rich alkenes. This study highlights the role of ketones, including trifluoromethylated diketones, in activating H2O2 for efficient and selective oxidation reactions, offering insights into green chemistry approaches (J. Dong et al., 2012).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Trifluoromethyl-containing compounds are known to influence a variety of biochemical pathways due to their unique physicochemical properties .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit various biological activities, which could result in a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF6NO2/c11-5-1-4(9(12,13)14)3-18-8(5)6(19)2-7(20)10(15,16)17/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCZSMDKNVMICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)CC(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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